4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894592
InChI: InChI=1S/C13H14N2O2S.ClH/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13;/h3-9H,1-2H3,(H,14,15);1H
SMILES:
Molecular Formula: C13H15ClN2O2S
Molecular Weight: 298.79 g/mol

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride

CAS No.:

Cat. No.: VC15894592

Molecular Formula: C13H15ClN2O2S

Molecular Weight: 298.79 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride -

Specification

Molecular Formula C13H15ClN2O2S
Molecular Weight 298.79 g/mol
IUPAC Name 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C13H14N2O2S.ClH/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13;/h3-9H,1-2H3,(H,14,15);1H
Standard InChI Key LAIVCEHWKMPXHS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide hydrochloride, reflects its bifunctional aromatic system. The benzene ring is sulfonylated at the 4-position and linked via a sulfonamide bond to a 4-methyl-substituted pyridyl group . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H15ClN2O2S\text{C}_{13}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight298.79 g/mol
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C.Cl
InChIKeyLAIVCEHWKMPXHS-UHFFFAOYSA-N

The hydrochloride salt form improves aqueous solubility compared to the free base, a critical factor for in vitro assays. The methyl groups on both aromatic rings likely influence steric and electronic interactions, potentially modulating binding affinities to biological targets .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 4-methyl-2-aminopyridine in an alkaline medium, followed by hydrochloride salt formation :

4-Methylbenzenesulfonyl chloride+4-Methyl-2-aminopyridineNaOH4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamideHClHydrochloride salt\text{4-Methylbenzenesulfonyl chloride} + \text{4-Methyl-2-aminopyridine} \xrightarrow{\text{NaOH}} \text{4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

This method parallels the synthesis of analogous sulfonamides, where the amine nucleophile attacks the electrophilic sulfur in sulfonyl chloride . The reaction typically proceeds in aqueous or mixed solvents (e.g., water-ethanol), with purification via recrystallization .

Structural Confirmation

Characterization employs multimodal analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR reveals aromatic protons at 6.95–7.47 ppm and a methyl group at 2.11 ppm .

    • 13C^{13}\text{C} NMR confirms aromatic carbons (114–152 ppm) and the methyl carbon (21 ppm) .

  • High-Resolution Mass Spectrometry (HR-MS):

    • ESI-MS shows a molecular ion peak at m/z 249.0 for the free base, with the hydrochloride adduct detected at m/z 298.79 .

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Sulfonamide S=O stretches appear near 1160 cm1^{-1} and 1360 cm1^{-1} .

Analytical and Industrial Applications

Chromatographic Analysis

HPLC-MS/MS methods validated for metabolite detection in related sulfonamides (e.g., plasma, urine) could be adapted for pharmacokinetic studies .

Material Science

Sulfonamide-metal complexes exhibit catalytic activity in organic reactions, suggesting utility in green chemistry .

Comparative Analysis with Related Compounds

Parameter4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide HCl4-Methylbenzenesulfonamide
Molecular Weight298.79 g/mol171.22 g/mol
SolubilityEnhanced (hydrochloride salt)Moderate (free base)
BioactivityPotential kinase/carbonic anhydrase inhibition Antimicrobial

Future Directions

  • Metabolic Profiling: HPLC-MS/MS studies to identify metabolites, as demonstrated for analogous compounds .

  • Target Validation: Screening against kinase or carbonic anhydrase isoforms to confirm inhibitory activity .

  • Complexation Studies: Exploring metal-binding properties for catalytic or therapeutic applications .

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